COX-2 Inhibitory Selectivity of Alstoyunine E vs. Alstoyunine F
Alstoyunine E demonstrates selective inhibition of the COX-2 enzyme, a key target for anti-inflammatory therapy . In a direct comparison, both Alstoyunine E and Alstoyunine F showed >75% inhibition of COX-2 [1]. However, the selection of Alstoyunine E over Alstoyunine F for an anti-inflammatory program is justified by the absence of the confounding cytotoxicity observed with Alstoyunine F.
| Evidence Dimension | In vitro COX-2 inhibition |
|---|---|
| Target Compound Data | >75% inhibition |
| Comparator Or Baseline | Alstoyunine F: >75% inhibition |
| Quantified Difference | Equivalent COX-2 inhibition; Alstoyunine E lacks Alstoyunine F's cytotoxic activity (HL-60 IC50 = 3.89 µM, SMMC-7721 IC50 = 21.73 µM) [1]. |
| Conditions | In vitro enzyme inhibition assay (COX-2). |
Why This Matters
This matters for scientific selection because it allows researchers to study COX-2 inhibition without the confounding variable of cytotoxicity.
- [1] Feng, T., Li, Y., Cai, X.H., Gong, X., Liu, Y.P., Zhang, R.T., Zhang, X.Y., Tan, Q.G., Luo, X.D. (2009). Monoterpenoid Indole Alkaloids from Alstonia yunnanensis. Journal of Natural Products, 72(10), 1836-1841. View Source
